2-(3-Amino-5-bromophenyl)acetic acid
Description
Significance of Phenylacetic Acid Derivatives in Chemical Synthesis and Discovery
Phenylacetic acid and its derivatives represent a critical class of organic compounds that serve as fundamental building blocks in a wide array of chemical syntheses and drug discovery endeavors. scribd.com The unique structure of phenylacetic acid, featuring a phenyl group attached to a carboxylic acid moiety, provides a versatile scaffold for the development of novel molecules with diverse biological activities. In the pharmaceutical industry, these derivatives are integral to the synthesis of numerous drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as well as antibiotics and other therapeutic agents. scribd.com Their utility also extends to agrochemicals and as precursors in various industrial chemical processes. The ability to modify the phenyl ring and the acetic acid side chain allows for the fine-tuning of a compound's physicochemical properties and biological targets, making substituted phenylacetic acids a subject of intense academic and industrial research.
Overview of the Chemical Compound: 2-(3-Amino-5-bromophenyl)acetic acid
Within the broad family of phenylacetic acid derivatives, this compound is a specific compound of interest in academic and preclinical research. Its structure is characterized by a phenylacetic acid core with two substitutions on the phenyl ring: an amino group (-NH2) at the 3-position and a bromine atom (-Br) at the 5-position. These functional groups impart distinct chemical properties to the molecule, making it a valuable intermediate in organic synthesis.
Below is a table summarizing the key identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1261794-24-4 |
| Molecular Formula | C8H8BrNO2 |
| Molecular Weight | 230.06 g/mol |
| Synonyms | Benzeneacetic acid, 3-amino-5-bromo- |
Scope and Research Objectives for this compound Studies
The primary focus of academic research involving this compound centers on its application as a key starting material in the synthesis of more complex heterocyclic compounds with potential therapeutic applications. A significant area of investigation is its use as a reagent in the preparation of substituted 2-aminoimidazole-4-ones. scribd.com These resulting compounds are of particular interest for their potential to treat a range of neurodegenerative disorders, including cognitive impairment, Alzheimer's disease, and dementia. scribd.com
The research objectives for studies involving this compound can be summarized as follows:
To develop efficient synthetic routes to novel heterocyclic compounds, particularly 2-aminoimidazole-4-ones.
To create libraries of these compounds for biological screening.
To investigate the structure-activity relationships (SAR) of the synthesized compounds to identify key structural features responsible for their biological activity.
To evaluate the potential of these novel compounds as therapeutic agents for neurodegenerative diseases.
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-(3-amino-5-bromophenyl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3,10H2,(H,11,12) |
InChI Key |
RTGCHSXALXKWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)CC(=O)O |
Origin of Product |
United States |
Derivatization and Chemical Functionalization of 2 3 Amino 5 Bromophenyl Acetic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a key site for derivatization through esterification and amidation reactions.
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orglibretexts.org This reaction converts the carboxylic acid into an ester. The reactivity of this transformation can be enhanced by using a strong acid like HCl or H2SO4, which protonates the carbonyl oxygen and makes the carboxylic acid more susceptible to nucleophilic attack by the alcohol. libretexts.org Another method involves the initial conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl2). libretexts.orglibretexts.org This acid chloride can then readily react with an alcohol to form the corresponding ester.
Amidation , the formation of an amide, can be achieved by reacting the carboxylic acid with an amine. However, the direct reaction is often challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off water and form the amide. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDEC) can be used to activate the carboxylic acid, facilitating amide bond formation under milder conditions. libretexts.org
| Reaction Type | Reagents | Product Functional Group |
| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester |
| Amidation | Amine, High Temperature or Coupling Agent (e.g., DCC) | Amide |
Modification of the Amino Moiety
The amino group on the phenyl ring is another primary site for functionalization, most commonly through acylation reactions. N-acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. This reaction is a fundamental transformation in organic synthesis and is widely used to introduce a variety of functional groups. For instance, acetic acid can be used as a catalyst for the N-acylation of amines using esters as the acyl source. rsc.org
Halogenation and Other Aromatic Substitutions
The bromine atom on the aromatic ring can be substituted or further halogenation can be introduced. The presence of the amino and acetic acid groups influences the position of further substitution on the phenyl ring. Green halogenation methods, using reagents like ammonium (B1175870) bromide and hydrogen peroxide in acetic acid, offer an environmentally friendlier approach to introducing additional halogen atoms. cdnsciencepub.com The generation of "Br+" from this mixture facilitates the electrophilic aromatic substitution. cdnsciencepub.com
Synthesis of Cyclic and Heterocyclic Derivatives Incorporating the Phenylacetic Acid Scaffold
The bifunctional nature of 2-(3-Amino-5-bromophenyl)acetic acid makes it an excellent precursor for the synthesis of various cyclic and heterocyclic compounds.
The carboxylic acid moiety can be converted to a hydrazide by reaction with hydrazine (B178648) hydrate (B1144303). asianpubs.org This hydrazide can then be condensed with various aldehydes or ketones to form hydrazone derivatives. asianpubs.orgnih.govnih.gov Hydrazones are a class of compounds characterized by a C=N-NH-C=O structure and are known to possess a wide range of biological activities. asianpubs.org The reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acetic acid. asianpubs.orgnih.gov
The this compound scaffold can be incorporated into important heterocyclic systems like triazoles and thiazoles.
Triazole derivatives can be synthesized from the corresponding hydrazide. For example, reaction of the hydrazide with phenyl isothiocyanate can lead to a thiosemicarbazide (B42300) intermediate, which can then be cyclized in the presence of a base to form a 1,2,4-triazole-3-thione. nih.gov Another route involves the reaction of a hydrazide with carbon disulfide in an alkaline solution to form a dithiocarbazinate salt, which is then cyclized with hydrazine hydrate to yield a 4-amino-1,2,4-triazole-3-thiol. ktu.edu.tr
Thiazole (B1198619) derivatives are often synthesized via the Hantzsch thiazole synthesis. derpharmachemica.com This involves the reaction of an α-haloketone with a thioamide. derpharmachemica.com While not a direct reaction of this compound itself, derivatives of this compound can be used to prepare the necessary precursors for thiazole ring formation. For instance, the amino group could be modified to a thiourea, which can then be reacted with an α-haloketone.
| Heterocycle | Key Intermediate | Common Reagents for Cyclization |
| Hydrazone | Hydrazide | Aldehydes or Ketones |
| Triazole | Hydrazide or its derivatives | Phenyl isothiocyanate, Carbon disulfide |
| Thiazole | Thioamide derivative | α-Haloketone |
The carboxylic acid or the amino group of this compound can be coupled with other amino acids or similar scaffolds to create hybrid molecules. nih.gov This conjugation typically involves the formation of an amide bond. al-edu.com The reaction between the carboxylic acid of one molecule and the amino group of another is a common strategy in peptide synthesis and can be facilitated by the use of coupling agents. nih.govnih.gov Such conjugations are of interest as they can modify the physicochemical properties, like water solubility, and biological activity of the parent molecule. nih.gov Xenobiotics containing a carboxylic group are known to conjugate with the amino group of amino acids like glycine, taurine, and glutamine. reactome.org
Mechanistic Investigations and Reaction Pathway Analysis
Elucidation of Reaction Mechanisms in the Synthesis of Substituted Phenylacetic Acids
The synthesis of substituted phenylacetic acids, including the target compound, can be achieved through various established methods, each with a distinct reaction mechanism.
One common approach is the Willgerodt-Kindler reaction , which converts acetophenones into phenylacetic acids and their derivatives. researchgate.net This reaction typically involves heating an aryl ketone with sulfur and a secondary amine, such as morpholine, to form a thiomorpholide. The proposed mechanism involves the initial formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements and oxidations, facilitated by the polysulfide species, ultimately leads to the thiomorpholide, which can then be hydrolyzed to the corresponding phenylacetic acid. The use of Phase Transfer Catalysis (PTC) can significantly reduce reaction times. researchgate.net
Another powerful method is palladium-catalyzed cross-coupling, such as the Suzuki coupling reaction . inventivapharma.com This approach can be used to form the C(sp²)–C(sp³) bond between the substituted phenyl ring and the acetic acid moiety. For instance, a bromo-substituted aryl boronic acid could be coupled with an alkyl halide derivative under palladium catalysis. The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. However, C(sp²)–C(sp³) couplings can be less efficient than C(sp²)–C(sp²) couplings, and reaction conditions, such as the choice of base, are critical for success. inventivapharma.com
Carbonylation reactions also provide a direct route to phenylacetic acids from benzyl (B1604629) halides or alcohols. researchgate.net Using a rhodium or palladium catalyst in the presence of carbon monoxide, a benzyl substrate can be converted into the corresponding phenylacetic acid. The mechanism for benzyl alcohol carbonylation, for example, involves the formation of a benzyl iodide intermediate in the presence of an iodide promoter. This is followed by oxidative addition to the metal catalyst, CO insertion into the metal-benzyl bond, and subsequent reductive elimination or hydrolysis to yield the final acid product. researchgate.net
A plausible multi-step synthesis for 2-(3-Amino-5-bromophenyl)acetic acid could start from a simpler precursor like 3-aminophenylacetic acid or a related nitrile. A key step would be the selective bromination of the aromatic ring. The mechanism of this step is electrophilic aromatic substitution . The amino group is a strongly activating, ortho-, para-directing group, while the acetic acid side chain is a deactivating, meta-directing group. The regiochemical outcome of bromination would depend on the interplay of these directing effects and the reaction conditions used.
Study of Competing Reactions and By-product Formation
In many synthetic pathways, competing reactions can lead to the formation of undesired by-products, reducing the yield and purity of the target compound.
A primary concern during the synthesis of this compound is over-bromination . Given the presence of the activating amino group on the phenyl ring, the molecule is susceptible to further electrophilic substitution. The reaction of an aminopyridine with a brominating agent, for example, can yield not only the desired mono-brominated product but also a significant amount of the di-brominated by-product (e.g., 2-amino-3,5-dibromopyridine). heteroletters.orgijssst.info This competing reaction occurs because the initial product is still activated towards further bromination. Controlling the stoichiometry of the brominating agent and other reaction parameters is essential to minimize the formation of such by-products. heteroletters.org
Similarly, when synthesizing 2-amino-5-halogenopyridines, the formation of isomers and dihalides as by-products is a known issue that can result in low yields of the desired product. googleapis.com The choice of solvent can also influence the extent of by-product formation; in some cases, using acetonitrile (B52724) has been shown to reduce the amount of unwanted side products compared to other solvents. heteroletters.org
When using methods like the Willgerodt-Kindler reaction, other side reactions can occur depending on the substrate and conditions. For complex starting materials, reactions at other functional groups or polymerization may compete with the desired transformation.
Tautomeric Equilibrium Studies of Derivatized Structures
Prototropic tautomerism, the migration of a proton between two atoms in a molecule, is a key consideration for derivatives of this compound, particularly when the amino or acetic acid groups are modified. mdpi.com While the parent compound itself does not exhibit significant tautomerism, its derivatives can exist as an equilibrium mixture of different forms.
For instance, if the primary amino group is acylated to form an amide derivative, it can exhibit amide-imidol tautomerism . The amide form is typically predominant, but the imidol (or imidic acid) tautomer can be present in equilibrium. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents on the aromatic ring. mdpi.com
Another relevant equilibrium is keto-enol tautomerism , which would be important if the acetic acid side chain were converted into a β-ketoester or a similar β-dicarbonyl structure. The equilibrium between the keto and enol forms is a fundamental concept in organic chemistry. mdpi.com
Computational and spectroscopic methods, such as NMR, are used to study these equilibria. For example, in a study of 1-benzamidoisoquinoline derivatives, it was found that the relative population of the amide tautomer could be controlled by substituents on the phenyl ring, varying from 74% for an electron-donating group to 38% for an electron-withdrawing group in DMSO solvent. mdpi.com This demonstrates the significant electronic influence on tautomeric preference.
| Derivative Type | Tautomeric Form 1 | Tautomeric Form 2 | Governing Factors |
|---|---|---|---|
| Amide Derivative (from -NH₂) | Amide | Imidol (Imidic Acid) | Solvent, Temperature, Substituent Effects |
| β-Keto Derivative (from -CH₂COOH) | Keto | Enol | Solvent, Intramolecular H-bonding |
Regioselectivity and Stereoselectivity in Synthetic Transformations
Regioselectivity refers to the control of the position at which a chemical bond is formed. In the context of this compound, the existing substituents on the phenyl ring dictate the regiochemistry of subsequent reactions, such as further electrophilic aromatic substitution.
The amino group (-NH₂) is a strongly activating ortho-, para-director.
The bromo group (-Br) is a deactivating ortho-, para-director.
The acetic acid group (-CH₂COOH) is a deactivating meta-director.
The combined influence of these groups determines the position of any new incoming substituent. The powerful activating effect of the amino group typically dominates, directing new electrophiles to the positions ortho and para to it (C2, C4, and C6). Since C3 and C5 are already substituted, the most likely positions for further substitution would be C2, C4, and C6, with steric hindrance also playing a role. The synthesis of tetra-substituted thiophenes through successive regioselective lithiation reactions highlights how careful control of reagents and conditions can achieve high regioselectivity. mdpi.com
Stereoselectivity involves controlling the formation of a specific stereoisomer. The parent compound, this compound, is achiral. However, if a substitution or transformation occurs at the α-carbon of the acetic acid side chain, a chiral center is created. Controlling the stereochemistry of this new center is crucial. For example, the stereoselective acetoxylation of chiral-substituted phenylacetic esters has been reported, indicating that transformations on the side chain can be performed with high stereocontrol. mdpi.com Similarly, the synthesis of sphingolipid analogues often involves the stereoselective construction of a 2-amino-1,3-diol moiety, demonstrating advanced strategies for controlling stereochemistry in complex molecules. nih.gov These strategies often involve using chiral auxiliaries, catalysts, or starting materials to direct the formation of one stereoisomer over another.
Advanced Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucitation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 2-(3-Amino-5-bromophenyl)acetic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The chemical shifts (δ) are influenced by the electron-withdrawing bromine atom and the electron-donating amino group on the phenyl ring.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H | 6.8 - 7.2 | m | 1.5 - 2.5 |
| Methylene (-CH₂-) | ~3.6 | s | N/A |
| Amine (-NH₂) | 3.5 - 5.0 | br s | N/A |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | br s | N/A |
Note: Predicted data is based on analogous structures. Actual experimental values may vary. s = singlet, m = multiplet, br s = broad singlet.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons are particularly sensitive to the effects of the amino and bromo substituents.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 170 - 180 |
| Aromatic C-NH₂ | 145 - 150 |
| Aromatic C-Br | 110 - 115 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-CH₂ | 135 - 140 |
| Methylene (-CH₂) | 40 - 45 |
Note: Predicted data is based on analogous structures. Actual experimental values may vary.
To further confirm the structure, two-dimensional (2D) NMR techniques would be employed. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range correlations between protons and carbons, helping to piece together the molecular puzzle. For instance, correlations between the methylene protons and the aromatic carbons would confirm the attachment of the acetic acid moiety to the phenyl ring.
Distortionless Enhancement by Polarization Transfer (DEPT-135) is another valuable technique that helps distinguish between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, the methylene carbon would appear as a negative peak, while the aromatic CH carbons would appear as positive peaks. The quaternary carbons, such as the one bearing the bromine atom and the one attached to the amino group, would be absent in a DEPT-135 spectrum.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.
Predicted FT-IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| N-H (Amine) | 3300 - 3500 | Stretching (two bands for primary amine) |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1680 - 1720 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-Br | 500 - 600 | Stretching |
Note: Predicted data is based on characteristic absorption ranges for functional groups.
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is more effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-Br bond. Symmetrical stretching vibrations of the aromatic ring, which may be weak in the FT-IR spectrum, often produce strong signals in the Raman spectrum.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry is a critical analytical technique used to determine the precise molecular weight and elemental composition of a compound with exceptional accuracy. For "this compound," HRMS serves to confirm its molecular formula, C₈H₈BrNO₂, by measuring its exact mass.
The theoretical exact mass of a molecule is calculated by summing the masses of its most abundant isotopes. In contrast, the nominal mass is the integer mass of the most abundant isotope. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of precision (typically within 5 ppm), allowing for the unambiguous determination of a compound's elemental formula.
For the molecular formula C₈H₈BrNO₂, the theoretical monoisotopic mass is calculated to be 228.97384 Da. nih.govnih.gov An experimental HRMS analysis of a pure sample of "this compound" would be expected to yield a mass measurement extremely close to this theoretical value. This high level of accuracy helps to distinguish the target compound from other molecules that may have the same nominal mass but a different elemental composition. The technique is sensitive enough to detect the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), further corroborating the presence of this element in the molecular structure.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₈BrNO₂ |
| Theoretical Exact Mass (Monoisotopic) | 228.97384 Da |
| Nominal Mass | 229 |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
For instance, the crystal structure of a related isomer, 2-(2-Bromophenyl)acetic acid, has been determined. nih.gov In its crystalline form, the molecules are linked into inversion dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups. nih.gov The carboxyl group is significantly twisted out of the plane of the benzene (B151609) ring. nih.gov This type of structural analysis reveals how molecules pack in the solid state and which non-covalent interactions govern the supramolecular architecture.
Similarly, studies on other derivatives, such as ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, provide further understanding of the structural behavior of bromophenyl-containing compounds. iucr.org The analysis of this derivative showed two independent molecules in the asymmetric unit, with the crystal packing dominated by N—H⋯O hydrogen bonds. iucr.org
These examples demonstrate that X-ray crystallography can elucidate:
Molecular Conformation: The precise spatial orientation of the acetic acid side chain relative to the substituted phenyl ring.
Intermolecular Interactions: The nature and geometry of hydrogen bonds (e.g., O—H⋯O, N—H⋯O) and other weak interactions that dictate the crystal packing.
The data obtained from such studies are crucial for understanding the physicochemical properties of the compound and for designing new materials or molecules with specific structural features.
| Compound Derivative | Crystal System | Space Group | Key Supramolecular Interaction |
|---|---|---|---|
| 2-(2-Bromophenyl)acetic acid nih.gov | Monoclinic | P2₁/c | O—H⋯O hydrogen-bonded dimers |
| ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate iucr.org | Triclinic | P-1 | N—H⋯O hydrogen bonds |
Applications in Chemical Research and Development
Utility as a Synthetic Building Block for Complex Organic Molecules
The strategic placement of reactive sites on the 2-(3-Amino-5-bromophenyl)acetic acid molecule makes it a valuable intermediate in multi-step organic synthesis. Each functional group can be targeted with a high degree of chemical selectivity, allowing for the controlled and sequential addition of molecular complexity. The carboxylic acid can undergo esterification or amidation, the amino group can be acylated, alkylated, or serve as a nucleophile in ring-forming reactions, and the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions. This versatility makes the compound a useful starting material for creating diverse molecular libraries.
In the field of medicinal chemistry, the discovery of novel molecular scaffolds is crucial for the development of new therapeutic agents. Substituted phenylacetic acid derivatives are integral components of numerous biologically active compounds. The 3-amino-5-bromo substitution pattern of this compound provides a unique starting point for creating "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. mdpi.com
The primary amine can be used as an anchor point for building heterocyclic systems, which are common in drug molecules. nih.gov Furthermore, the bromine atom is particularly useful for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions). This allows medicinal chemists to systematically introduce a wide array of substituents at this position, enabling the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and metabolic stability. This approach facilitates the rapid generation of analogues for lead optimization in drug discovery programs. nih.gov
The structural motifs present in this compound are also relevant in the synthesis of agrochemicals. Halogenated anilines are well-established precursors for a variety of herbicides, fungicides, and insecticides. The phenylacetic acid group is a feature of certain plant growth regulators. The combination of the bromo- and amino- groups on the phenylacetic acid framework makes this compound a potential intermediate for creating novel active ingredients in crop protection. By modifying the functional groups, chemists can synthesize derivatives designed to interact with specific biological targets in pests or weeds, potentially leading to the development of new agrochemical products.
Investigation of Structure-Activity Relationships (SAR) of Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological effect. The this compound molecule is an ideal template for such investigations due to its multiple points for modification. By creating a series of derivatives where each functional group is systematically altered, researchers can probe the chemical space around the core scaffold to identify the key structural features required for a desired biological activity.
Many therapeutic drugs function by inhibiting the action of specific enzymes. Derivatives synthesized from this compound can be designed and evaluated as potential enzyme inhibitors. The carboxylic acid group can mimic the substrate of an enzyme, forming critical hydrogen or ionic bonds within the active site. The aromatic ring can participate in hydrophobic or π-π stacking interactions. The amino and bromo positions serve as diversification points, allowing for the addition of various chemical groups to explore interactions with specific sub-pockets of the enzyme's binding site.
SAR studies on such derivatives can reveal important insights; for example, comparing secondary and tertiary amines at the 3-position can determine the optimal steric and electronic requirements for binding. researchgate.net Similarly, replacing the bromine at the 5-position with other halogens or functional groups can modulate binding affinity and selectivity. researchgate.net This systematic approach is crucial for designing potent and selective inhibitors for therapeutic targets. nih.govmdpi.com
Biological probes are essential tools for visualizing and studying biological processes in real-time. The structure of this compound makes it a suitable scaffold for the synthesis of such probes. rsc.orgnih.gov The primary amino group is a particularly convenient site for conjugation with reporter molecules, such as fluorophores. rsc.org
By attaching a fluorescent dye to the amino group, researchers can create a probe that can be tracked within cells or tissues. The phenylacetic acid portion of the molecule can be further modified to include a targeting moiety that directs the probe to a specific protein or cellular location. The development of such tools allows for advanced bioimaging applications and a deeper understanding of cellular function and disease mechanisms. mdpi.comnih.gov
Antioxidants are compounds that can inhibit oxidation and neutralize harmful free radicals, which are implicated in numerous diseases. While this compound itself is not a classic antioxidant, it serves as a precursor for derivatives with potential antioxidant activity. Research has shown that certain bromophenols and compounds with hindered phenolic moieties exhibit significant radical scavenging capabilities. nih.govtubitak.gov.trmdpi.com
By chemically modifying this compound to introduce hydroxyl groups on the phenyl ring or to create complex heterocyclic systems, it is possible to synthesize novel compounds with antioxidant properties. nih.gov The effectiveness of these derivatives is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and their performance is often compared against standard antioxidants. nih.govtubitak.gov.tr
| Compound | DPPH Radical Scavenging (IC₅₀, µg/mL) | ABTS Radical Scavenging (IC₅₀, µg/mL) |
|---|---|---|
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | 10.3 ± 0.2 | 8.1 ± 0.1 |
| 2-(3-bromo-4,5-dihydroxyphenyl)acetic acid | 12.5 ± 0.3 | 9.7 ± 0.2 |
| BHA (Standard) | 18.2 ± 0.4 | 10.5 ± 0.1 |
| BHT (Standard) | 25.6 ± 0.9 | 15.3 ± 0.3 |
| α-Tocopherol (Standard) | 11.8 ± 0.1 | 7.8 ± 0.1 |
Data in the table is based on findings for structurally related compounds to illustrate the type of research conducted in this area and is for representative purposes. nih.govtubitak.gov.tr
Information regarding "this compound" in the requested research areas is not available in the public domain.
Extensive research has been conducted to gather information on the applications of the chemical compound "this compound" specifically within the fields of non-canonical amino acid mutagenesis and advanced materials science, as per the requested article structure.
Despite a thorough search of scientific literature, research databases, and other scholarly resources, no specific studies or published papers were identified that detail the role or potential of "this compound" in either of these specialized areas. The compound is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. However, there is no accessible research that describes its use as a non-canonical amino acid for mutagenesis studies or as a component in the development of advanced materials.
Therefore, it is not possible to provide a detailed and scientifically accurate article on "this compound" focusing on the specified applications in chemical research and development as outlined. The available information does not support the creation of content for the requested subsections on its role in non-canonical amino acid mutagenesis or its potential in advanced materials science research.
Conclusion and Future Research Directions
Summary of Key Research Findings on 2-(3-Amino-5-bromophenyl)acetic acid and its Analogs
This compound is a versatile bifunctional molecule that has garnered attention as a valuable building block in the synthesis of complex organic and medicinal compounds. Its structure, featuring a phenylacetic acid core substituted with both an amino group and a bromine atom, provides two distinct reactive sites for chemical modification.
Key research has demonstrated its utility in constructing a variety of heterocyclic systems and other intricate molecular architectures. The amino group serves as a nucleophile and a precursor for diazotization reactions, allowing for the introduction of diverse functional groups. learncbse.in The bromine atom is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds. inventivapharma.com This dual functionality makes it a strategic starting material for creating libraries of compounds for drug discovery programs.
Analogs of this compound have been explored for various therapeutic applications. For instance, derivatives have been synthesized and investigated as potential kinase inhibitors, which are crucial in cancer therapy. ijssst.inforesearchgate.net The phenylacetic acid moiety itself is a known structural motif in several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that derivatives of this compound could also possess anti-inflammatory properties. mdpi.com
Identification of Current Research Gaps and Challenges
Despite its synthetic utility, several research gaps and challenges pertaining to this compound remain. A primary challenge is the limited number of studies focused on the comprehensive biological profiling of the compound itself and its simple derivatives. While it is often used as an intermediate, its intrinsic pharmacological properties are not well-documented.
Furthermore, there is a lack of extensive research into the development of stereoselective synthetic routes to its chiral analogs. Many biologically active molecules are chiral, and the ability to selectively synthesize one enantiomer is critical for developing effective and safe pharmaceuticals. Current synthetic methods often result in racemic mixtures, and efficient asymmetric syntheses or chiral resolutions are not widely reported. mdpi.com
Another underexplored area is the investigation of its coordination chemistry and the potential applications of its metal complexes. The presence of both a carboxylic acid and an amino group makes it a potential ligand for various metal ions, which could lead to the development of new catalysts or materials with interesting electronic or magnetic properties.
Proposed Avenues for Future Investigation and Synthetic Innovations
Future research efforts should be directed towards addressing the identified gaps. A systematic investigation into the biological activities of this compound and a focused library of its simple analogs is warranted. This could involve high-throughput screening against a panel of biological targets to uncover novel therapeutic potentials.
The development of novel and efficient asymmetric synthetic methodologies would be a significant advancement. This could include the use of chiral catalysts, enzymatic resolutions, or the development of chiral auxiliaries to control the stereochemistry of reactions involving the acetic acid side chain.
Exploration of novel synthetic transformations would also be beneficial. For instance, leveraging the existing functional groups to direct C-H activation reactions on the phenyl ring could provide more direct and atom-economical routes to complex analogs. Additionally, the synthesis and characterization of polymeric materials derived from this monomer could open up new applications in materials science.
Broader Impact on Organic and Medicinal Chemistry Disciplines
The continued investigation of this compound and its derivatives is poised to have a significant impact on both organic and medicinal chemistry. In organic synthesis, the development of new methodologies for the selective functionalization of this molecule can contribute to the broader toolkit of synthetic chemists. The insights gained from studying the reactivity of its dual functional groups can be applied to the synthesis of other complex molecules.
In medicinal chemistry, this compound serves as a valuable scaffold for the design and synthesis of new drug candidates. Its structural motifs are present in molecules targeting a range of diseases, and the ability to readily create diverse analogs facilitates structure-activity relationship (SAR) studies. mdpi.commdpi.com The exploration of its derivatives as, for example, kinase inhibitors or anti-inflammatory agents, contributes to the ongoing efforts to develop more effective and selective therapeutics. researchgate.netmdpi.com Ultimately, research on this compound exemplifies the crucial interplay between synthetic innovation and the discovery of new biologically active agents.
Q & A
Q. What are the optimal synthetic routes for 2-(3-Amino-5-bromophenyl)acetic acid, and how can regioselectivity be ensured during bromination and amination steps?
The synthesis typically involves bromination of a phenylacetic acid precursor followed by amination. For bromination, regioselectivity at the 5-position can be achieved using directing groups (e.g., methoxy or acetyl groups) on the phenyl ring. For example, bromine in acetic acid under controlled conditions selectively substitutes para to electron-donating groups . Subsequent amination at the 3-position may involve nitration followed by catalytic hydrogenation or direct substitution using ammonia/amines under transition metal catalysis. Purification via recrystallization or column chromatography ensures high yield (≥84%) and purity .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons and acetic acid protons). For example, the amino group’s proton signal appears as a broad singlet near δ 5–6 ppm .
- X-ray Crystallography : Resolves molecular geometry, hydrogen-bonding patterns (e.g., centrosymmetric O–H⋯O dimers), and substituent angles (e.g., C–C–C angles of 118–122° indicating electronic effects) .
- Melting Point Analysis : Validates purity (e.g., mp 99–102°C for bromophenylacetic acid derivatives) .
Advanced Research Questions
Q. How does the electronic nature of the amino and bromo substituents influence the reactivity of this compound in cross-coupling reactions?
The bromo group (electron-withdrawing) activates the ring for nucleophilic aromatic substitution or Suzuki-Miyaura coupling, while the amino group (electron-donating) directs electrophiles to the para position. For example, in palladium-catalyzed couplings, the bromo substituent acts as a leaving group, enabling aryl-aryl bond formation. Steric hindrance from the acetic acid moiety may require tailored ligands (e.g., bulky phosphines) to enhance reaction efficiency .
Q. What role does this compound play in the synthesis of complex natural products or pharmaceuticals?
This compound serves as a key intermediate in synthesizing bioactive molecules:
- Combretastatin A-4 Analogs : Via Perkin condensation/decarboxylation to generate stilbene derivatives with antitubulin activity .
- Vancomycin-Type Systems : As a scaffold for introducing halogenated aromatic moieties critical for antibiotic activity .
- Perylenequinones : Iodo analogs are used in photodynamic therapy agents like (+)-Calphostin D .
Q. How do hydrogen-bonding interactions in the crystal lattice affect the physicochemical properties of this compound?
In the solid state, molecules form centrosymmetric O–H⋯O hydrogen-bonded dimers (R₂²(8) motif), stabilizing the lattice and influencing melting points and solubility. The acetic acid group’s dihedral angle (78° relative to the phenyl ring) optimizes packing efficiency, while the amino group participates in weaker N–H⋯O interactions, affecting hygroscopicity .
Q. What computational methods are recommended to predict the reactivity and stability of this compound derivatives?
- DFT Calculations : Predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions.
- Molecular Dynamics Simulations : Model solvation effects and aggregation behavior in aqueous/organic media .
- Crystal Structure Prediction (CSP) : Tools like Mercury or Materials Studio optimize polymorph screening for drug formulation .
Methodological Considerations
Q. How can researchers mitigate side reactions during the synthesis of this compound?
- Temperature Control : Maintain bromination at 0–25°C to minimize polybromination .
- Protecting Groups : Use acetyl or tert-butyloxycarbonyl (Boc) groups to shield the amino group during harsh reactions .
- Catalyst Screening : Employ Pd/C or Raney nickel for selective hydrogenation of nitro to amino groups .
Q. What strategies improve the yield of this compound in large-scale syntheses?
- Flow Chemistry : Continuous reactors enhance mixing and heat transfer during bromination.
- Green Solvents : Replace acetic acid with ionic liquids to reduce waste and improve recyclability .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
- Reproduce Conditions : Verify synthesis/purification protocols (e.g., recrystallization solvent).
- Cross-Validate Techniques : Compare NMR with high-resolution mass spectrometry (HRMS) and elemental analysis .
- Consult Crystallographic Data : Resolve structural ambiguities using deposited CIF files (e.g., CCDC entries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
